
2-Ethynylpyridine-4-carbaldehyde
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Overview
Description
2-Ethynylpyridine-4-carbaldehyde is a pyridine derivative featuring an ethynyl group (-C≡CH) at the 2-position and an aldehyde (-CHO) at the 4-position. This compound is of significant interest in organic synthesis due to its dual functional groups, which enable diverse reactivity patterns. The ethynyl group facilitates participation in palladium-catalyzed cross-coupling reactions, such as Sonogashira couplings, while the aldehyde serves as an electrophilic site for nucleophilic additions or condensations .
The compound’s applications span pharmaceuticals, materials science, and agrochemicals, where its modular structure allows for the construction of complex molecules. For instance, aldehydes in pyridine systems are often intermediates in synthesizing imine-based ligands or bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylpyridine-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Ethynylation: The introduction of the ethynyl group at the 2-position can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2-bromopyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Formylation: The formyl group is introduced at the 4-position through a Vilsmeier-Haack reaction, which involves the reaction of the intermediate with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethynylpyridine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-Ethynylpyridine-4-carboxylic acid.
Reduction: 2-Ethynylpyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynylpyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including ligands for metal catalysts and intermediates for pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Ethynylpyridine-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and ethynyl groups. For example:
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Ethynyl Group: Can participate in click chemistry reactions, forming stable triazole linkages with azides.
These interactions can affect molecular pathways involved in cell signaling, metabolism, and other biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Ethynyl Groups
3-(m-Tolylethynyl)pyridine (3ch)
- Structure : Pyridine ring with a meta-tolyl-substituted ethynyl group at the 3-position.
- Key Differences : Lacks the aldehyde group at the 4-position, reducing electrophilic reactivity.
- Synthesis : Synthesized via palladium-catalyzed decarboxylative coupling (82% yield for analogous compound 3dg) .
- Reactivity : The tolyl-ethynyl group participates in cross-couplings but lacks the aldehyde’s versatility in condensation reactions.
4-(4-(Methylamino)-3-nitrophenoxy)pyridine-2-carbaldehyde
- Structure: Aldehyde at the 2-position and a nitro-substituted phenoxy group at the 4-position.
- Key Differences : Substitution pattern (aldehyde at 2 vs. 4) alters electronic distribution and steric accessibility.
- Synthesis : Requires precise temperature control (<50°C) during NH4OH addition to avoid side reactions, highlighting the aldehyde’s sensitivity .
Pyrimidine-Based Analogues
2-(Chloromethyl)pyrimidine-4-carbaldehyde
- Structure : Pyrimidine ring with chloromethyl (-CH2Cl) and aldehyde groups.
- Key Differences : Pyrimidine’s dual nitrogen atoms increase electron deficiency compared to pyridine, enhancing the aldehyde’s electrophilicity. The chloromethyl group introduces additional reactivity (e.g., nucleophilic substitution) .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Carboxylic acid (-COOH) replaces the aldehyde, with chlorine and methyl substituents.
- Key Differences : The carboxylic acid group enables hydrogen bonding and salt formation, contrasting with the aldehyde’s role in redox or condensation reactions .
Piperidine and Ester Derivatives
Ethyl 2-(Piperidin-4-yl)acetate
- Structure: Non-aromatic piperidine ring with an ester group.
- Key Differences : Lacking aromaticity and ethynyl/aldehyde functionalities, this compound exhibits distinct reactivity (e.g., ester hydrolysis or amine alkylation) .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The aldehyde group in this compound enhances electrophilicity at the 4-position, enabling reactions like imine formation, which are less feasible in non-aldehyde analogues (e.g., 3ch) .
- Synthetic Challenges : Compared to pyrimidine-based aldehydes (e.g., 2-(Chloromethyl)pyrimidine-4-carbaldehyde), pyridine derivatives may require milder conditions due to reduced electron deficiency .
- Yield and Efficiency : Palladium-catalyzed methods for ethynylpyridines achieve high yields (~82%), but the introduction of an aldehyde may necessitate additional protective strategies to prevent side reactions .
Biological Activity
2-Ethynylpyridine-4-carbaldehyde is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring both an ethynyl group and an aldehyde functional group, allows it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₈H₅NO |
Molecular Weight | 131.13 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C8H5NO/c1-2-8-5-7(6-10)3-4-9-8/h1,3-6H |
Canonical SMILES | C#CC1=NC=CC(=C1)C=O |
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can react with amino acids such as cysteine and lysine, potentially inhibiting enzyme activity. Additionally, the ethynyl group can participate in click chemistry reactions, forming stable linkages with azides, which may be useful in drug development and biochemical assays.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it can inhibit dehydrogenases by covalently modifying active site residues.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of pyridine compounds exhibit antibacterial activity against Mycobacterium tuberculosis at low concentrations (below 1 µg/ml) . This suggests that this compound may also possess similar properties.
- Anticancer Activity : Some studies have explored the cytotoxic effects of pyridine derivatives on cancer cell lines, showing that they can induce apoptosis through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various pyridine derivatives, including this compound, against M. tuberculosis. The results indicated that the compound exhibited significant bactericidal activity, leading to a reduction in intracellular survival of the bacteria within human macrophages .
Case Study 2: Enzyme Targeting
Another research project focused on the enzyme inhibition potential of this compound. It was found that the compound effectively inhibited specific dehydrogenases involved in metabolic pathways linked to cancer cell proliferation. The inhibition was measured using IC50 values, demonstrating a dose-dependent response .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2-Ethynylpyridine | Lacks formyl group | Limited biological activity |
4-Formylpyridine | Lacks ethynyl group | Moderate enzyme inhibition |
2-Ethynylpyridine-3-carbaldehyde | Formyl at 3-position | Similar but less potent |
The presence of both the ethynyl and formyl groups in this compound enhances its reactivity and biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethynylpyridine-4-carbaldehyde, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives. A common route starts with 4-pyridinecarboxaldehyde (precursor) , followed by Sonogashira coupling to introduce the ethynyl group. Key steps include:
- Catalytic conditions : Use Pd(PPh₃)₄/CuI in THF with trimethylsilylacetylene, followed by deprotection .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Critical Parameters : - Control reaction temperature (<60°C) to prevent aldehyde oxidation.
- Monitor progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
- Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: aldehyde proton at δ 10.1 ppm, ethynyl C≡CH at δ 3.1 ppm, and pyridine protons between δ 8.5–9.0 ppm .
- IR : Strong C≡C stretch at ~2100 cm⁻¹ and aldehyde C=O at ~1700 cm⁻¹ .
- X-ray crystallography : Refinement via SHELXL (monoclinic space group P2₁/c) confirms bond lengths (C≡C: ~1.20 Å) and angles .
Advanced Research Questions
Q. How does the ethynyl group influence the electronic and steric properties of this compound in catalytic applications?
- Methodological Answer : The ethynyl group acts as a π-electron donor, altering the electron density of the pyridine ring. This enhances coordination to metal catalysts (e.g., Ru or Pd complexes).
- DFT calculations (B3LYP/6-31G*) show reduced LUMO energy (-1.8 eV) compared to non-ethynylated analogs, facilitating nucleophilic attacks .
- Steric effects are minimal due to linear geometry, enabling access to bulky substrates in cross-coupling reactions .
Q. What computational tools are recommended for analyzing crystal packing and intermolecular interactions of this compound?
- Methodological Answer : Use Mercury CSD 2.0 (Cambridge Crystallographic Data Centre):
- Void visualization : Identifies solvent-accessible regions (probe radius 1.2 Å).
- Packing similarity : Compare with analogs using RMSD <0.5 Å for overlay .
- Intermolecular contacts : Hydrogen bonds (C=O⋯H–C) and π-π stacking (pyridine rings) dominate .
Q. How should researchers address contradictions in reactivity data (e.g., unexpected byproducts in aldehyde-mediated reactions)?
- Methodological Answer : Follow iterative analysis:
- Replicate experiments under inert atmosphere to rule out oxidation.
- LC-MS/MS to identify byproducts (e.g., aldol condensation adducts).
- Control electronic effects : Introduce electron-withdrawing groups on pyridine to stabilize the aldehyde .
- Statistical validation : Use ANOVA to assess significance of variable changes (e.g., solvent polarity) .
Q. What strategies optimize this compound as a ligand in asymmetric catalysis?
- Methodological Answer :
- Chiral derivatization : Attach enantiopure auxiliaries (e.g., binaphthol) to the ethynyl group.
- Coordination studies : UV-Vis titration (λ = 450 nm) with Cu(I) to determine binding constants (log K ~4.2) .
- Screening : High-throughput robotic platforms (96-well plates) test enantioselectivity in model reactions (e.g., allylic alkylation) .
Properties
Molecular Formula |
C8H5NO |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-ethynylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-8-5-7(6-10)3-4-9-8/h1,3-6H |
InChI Key |
WEMHECAHUNDECE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=CC(=C1)C=O |
Origin of Product |
United States |
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